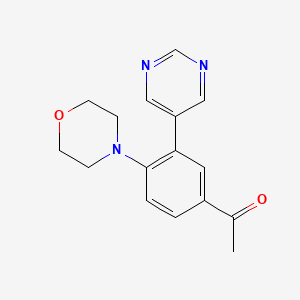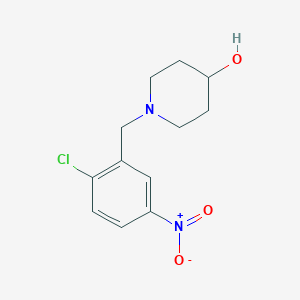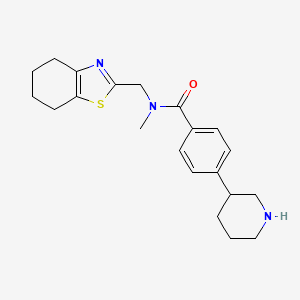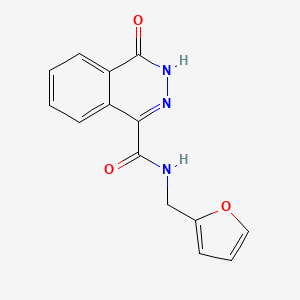
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound features a naphthalene ring system attached to a carboxamide group, which is further substituted with a 4-fluoro-3-nitrophenyl group. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with naphthalene-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(4-fluoro-3-aminophenyl)naphthalene-1-carboxamide.
Substitution: Formation of N-(4-substituted-3-nitrophenyl)naphthalene-1-carboxamide derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Applications De Recherche Scientifique
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring, which can exhibit strong fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the nitro and fluoro groups can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-3-nitrophenyl)naphthalene-1-carboxamide
- N-(4-bromo-3-nitrophenyl)naphthalene-1-carboxamide
- N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to specific molecular targets. These properties make this compound a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-15-9-8-12(10-16(15)20(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCNNLNEVSDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10-methoxy-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5616362.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(2-thienyl)butanoyl]-4-piperidinol](/img/structure/B5616376.png)






![2-(3-chlorobenzyl)-2H-naphtho[1,8-cd][1,2]thiazole 1,1-dioxide](/img/structure/B5616430.png)

![5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B5616454.png)
![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)
